molecular formula C36H53N5O6S B1248334 15-norlyngbyapeptin A

15-norlyngbyapeptin A

Cat. No. B1248334
M. Wt: 683.9 g/mol
InChI Key: IDOJVVBVKWRUSO-CYUNKOHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-norlyngbyapeptin A is a natural product found in Lyngbya with data available.

Scientific Research Applications

Chemical Structure and Biological Activity

  • Chemical Structure and Biological Properties : The study by Williams et al. (2003) detailed the isolation and structure determination of 15-norlyngbyapeptin A from the cyanobacterium Lyngbya sp. They elucidated its structure through standard 2D NMR techniques and absolute configuration through degradation and comparison with synthetic standards. This research is significant in understanding the chemical composition of 15-norlyngbyapeptin A, which is essential for assessing its biological properties and potential applications.

Bioactive Peptide Analysis and Quantitative Proteomics

  • Quantitative Proteomic Analysis : The study by Conrads et al. (2001) described a methodology combining 15N-metabolic labeling and cysteine-reactive biotin affinity tag for quantifying cysteine-containing polypeptides. This approach can be pivotal for analyzing peptides like 15-norlyngbyapeptin A in complex biological samples, enhancing our understanding of its presence and concentration in various organisms.

Neuropeptide and Hormonal Interactions

  • Neuropeptide Metabolism and Bioactive Metabolites : Terenius et al. (2000) discussed the metabolism of neuropeptides like nociceptin, emphasizing the role of endopeptidase activity in generating bioactive fragments. While not directly related to 15-norlyngbyapeptin A, this study Terenius et al. (2000) provides a broader context for understanding how similar peptides might be metabolized and function in the body.

Database of Nonribosomal Peptides

  • Norine Database : The study by Caboche et al. (2007) introduced Norine, a database dedicated to nonribosomal peptides (NRPs). As 15-norlyngbyapeptin A is an NRP, databases like Norine are invaluable resources for researchers studying its properties, related peptides, and potential applications.

properties

Product Name

15-norlyngbyapeptin A

Molecular Formula

C36H53N5O6S

Molecular Weight

683.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide

InChI

InChI=1S/C36H53N5O6S/c1-10-24(4)32(36(46)41-18-11-12-28(41)33-37-17-19-48-33)40(8)35(45)29(20-23(2)3)39(7)34(44)30(22-26-13-15-27(42)16-14-26)38(6)31(43)21-25(5)47-9/h13-17,19,21,23-24,28-30,32,42H,10-12,18,20,22H2,1-9H3/b25-21+/t24-,28-,29-,30-,32-/m0/s1

InChI Key

IDOJVVBVKWRUSO-CYUNKOHBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=CS2)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)N(C)C(=O)/C=C(\C)/OC

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C2=NC=CS2)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC3=CC=C(C=C3)O)N(C)C(=O)C=C(C)OC

synonyms

15-norlyngbyapeptin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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